N1,N10-Bis(p-coumaroyl)spermidin

Übersicht

Beschreibung

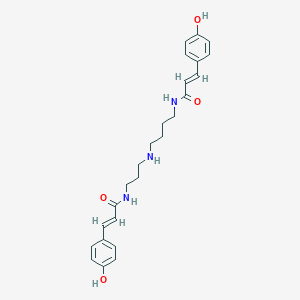

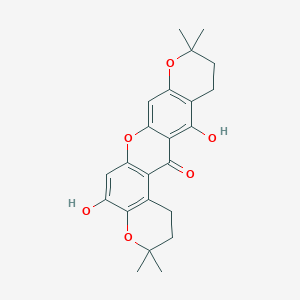

N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that belongs to the spermidine family . It is an acylated derivative of spermidine, which is a naturally occurring polyamine involved in cell growth and proliferation . This compound is inhibitory to alpha-glucosidase and can be extracted from the herb of alfalfa .

Synthesis Analysis

N1,N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid.Molecular Structure Analysis

The molecular formula of N1,N10-Bis(p-coumaroyl)spermidine is C25H31N3O4 . The molecular weight is 437.53 .Chemical Reactions Analysis

N1,N10-Bis(p-coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid .Physical And Chemical Properties Analysis

N1,N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1,N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP).Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften und Herstellung

“N1,N10-Bis(p-coumaroyl)spermidin” ist eine sekundäre Aminoverbindung, die Spermidin ist, bei dem jede der primären Aminogruppen durch formale Kondensation mit trans-Zimtsäure monoacyliert wurde . Es ist ein Pflanzenmetabolit und kann aus der Pflanze der Luzerne gewonnen werden .

Hemmende Wirkungen auf Enzyme

“this compound” hat sich als inhibitorisch gegenüber Alpha-Glucosidase erwiesen . Alpha-Glucosidase ist ein Enzym, das am Abbau komplexer Kohlenhydrate beteiligt ist, und Inhibitoren dieses Enzyms werden zur Behandlung von Typ-2-Diabetes eingesetzt.

Rolle im Pflanzenstoffwechsel

“this compound” spielt eine Rolle im Pflanzenstoffwechsel . Es ist an der Biosynthese von Lunarinin beteiligt, einem Dimer, das durch stereo-selektive phenol-oxidative Kupplung von "this compound" .

Pharmazeutische Anwendungen

Aufgrund seiner inhibitorischen Wirkungen auf Alpha-Glucosidase könnte "this compound" potenzielle Anwendungen bei der Entwicklung neuer Medikamente zur Behandlung von Typ-2-Diabetes haben .

Strukturanalyse

Chemische Synthese

“this compound” besteht aus einem Spermidin-Rückgrat, an das zwei p-Coumaroyleinheiten an den terminalen Stickstoffatomen (N1 und N10) gebunden sind. Diese Struktur legt potenzielle Anwendungen im Bereich der chemischen Synthese nahe, insbesondere bei der Entwicklung neuer synthetischer Methoden und Strategien.

Wirkmechanismus

Target of Action

N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.

Mode of Action

The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

N1,N10-Bis(p-coumaroyl)spermidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the context of the reaction.

Cellular Effects

N1,N10-Bis(p-coumaroyl)spermidine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in stress responses and metabolic pathways. Additionally, it can influence cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

The molecular mechanism of N1,N10-Bis(p-coumaroyl)spermidine involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, N1,N10-Bis(p-coumaroyl)spermidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1,N10-Bis(p-coumaroyl)spermidine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to N1,N10-Bis(p-coumaroyl)spermidine can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N1,N10-Bis(p-coumaroyl)spermidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced stress responses and improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

N1,N10-Bis(p-coumaroyl)spermidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be biosynthesized from spermidine and trans-4-coumaric acid. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

Within cells and tissues, N1,N10-Bis(p-coumaroyl)spermidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites.

Subcellular Localization

N1,N10-Bis(p-coumaroyl)spermidine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Eigenschaften

IUPAC Name |

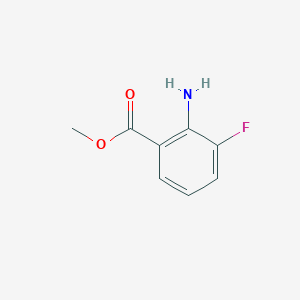

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBCBMVQSCJMSA-VOMDNODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65715-79-9 | |

| Record name | N1,N10-Dicoumaroylspermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)